molecular formula C7H7N3O2 B6252692 7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one CAS No. 1260783-96-7

7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one

Cat. No.: B6252692
CAS No.: 1260783-96-7
M. Wt: 165.15 g/mol
InChI Key: RZIIARDHNQEMGR-UHFFFAOYSA-N
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Description

7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one is a heterocyclic compound that features a fused pyridine and oxazine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4,6-dimethylpyridin-2-one with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out in dichloromethane at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one is unique due to its specific ring structure and the presence of an amino group, which allows for diverse chemical modifications and potential biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound in scientific research.

Properties

IUPAC Name

7-amino-1H-pyrido[2,3-b][1,4]oxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-4-1-5-7(9-2-4)12-3-6(11)10-5/h1-2H,3,8H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIIARDHNQEMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260783-96-7
Record name 7-amino-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one
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